Phenyl 3,4-diaminobenzoate
Description
Properties
CAS No. |
3204-64-6 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenyl 3,4-diaminobenzoate |
InChI |
InChI=1S/C13H12N2O2/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h1-8H,14-15H2 |
InChI Key |
PRHCPIGZWZUJAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Novel Reaction Pathways for Phenyl 3,4 Diaminobenzoate and Its Precursors
Esterification Routes for 3,4-Diaminobenzoic Acid
Conventional Esterification Techniques
The most common and well-established method for the esterification of 3,4-diaminobenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of the desired alcohol. For instance, the synthesis of various alkyl 3,4-diaminobenzoates is achieved by dissolving 3,4-diaminobenzoic acid in the corresponding alcohol and refluxing the mixture overnight in the presence of a catalytic amount of sulfuric acid. rsc.org Similarly, the methyl ester can be prepared by bubbling hydrogen chloride gas through a solution of 3,4-diaminobenzoic acid in methanol. google.com While effective, the Fischer-Speier method can have limitations; for example, its utility in producing the ethyl ester is limited, and it is not suitable for preparing the isopropyl ester. google.com
Another conventional approach involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to its more reactive acid chloride derivative. This intermediate is then reacted with the alcohol to form the ester. This method is particularly useful for synthesizing benzyl (B1604629) 3,4-diaminobenzoate (B8644857). vulcanchem.com
Catalytic Approaches in Ester Synthesis
Various catalysts are employed to facilitate the esterification of 3,4-diaminobenzoic acid. As mentioned, strong mineral acids like sulfuric acid and hydrochloric acid are the traditional choices for Fischer-Speier esterification. rsc.orggoogle.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and promoting nucleophilic attack by the alcohol.
More advanced catalytic systems have also been developed. For example, in the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, coupling agents such as O-(benzotriazol-1-yl)-N,N,N′,N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are used. nih.govacs.org These reagents act as activators for the carboxylic acid, facilitating its reaction with the amino acid.
Transesterification, the conversion of one ester to another, is another catalytic route. This process can be catalyzed by various agents and is used in the preparation of aminobenzoate esters from alkyl aminobenzoates. google.com
Influence of Reaction Conditions on Yield and Selectivity
The outcome of the esterification of 3,4-diaminobenzoic acid is highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the choice of catalyst and solvent all play a crucial role in determining the yield and selectivity of the desired product.
In the Fischer-Speier synthesis of alkyl 3,4-diaminobenzoates, refluxing overnight is a common practice to drive the reaction to completion. rsc.org The boiling time for esterification using sulfuric acid catalysis can vary from two to five hours depending on the specific alcohol being used. google.com
In the synthesis of 3-(Fmoc-Phe-Dbz-OH), a systematic study of reaction conditions revealed the significant impact of the coupling agent and its stoichiometry. nih.govacs.org Initially, using HBTU resulted in a low yield of 15%. acs.org Switching to HATU increased the yield to 68%, and further optimization by increasing the amount of HATU to 1.2 equivalents and extending the activation time led to a remarkable 91% yield. nih.govacs.org However, using an even greater excess of HATU (1.5 equivalents) was found to be detrimental, leading to the formation of an undesired side product and a decrease in the yield to 60%. nih.govacs.org
The reaction temperature is another critical parameter. In the synthesis of 2,3-diarylquinoxaline carboxylic acids from 3,4-diaminobenzoic acid, conducting the reaction at 150°C for 60 minutes in the presence of 5% acetic acid provided the highest yield of the desired product with minimal decarboxylation side product. thieme-connect.com
Table 1: Influence of Coupling Agent on the Yield of 3-(Fmoc-Phe-Dbz-OH) nih.govacs.org
| Entry | Coupling Agent (equivalents) | Incubation Time (min) | Yield (%) |
| 1 | HBTU (1.1) | 15 | 15 |
| 2 | HBTU (1.2) | 15 | 61 |
| 3 | HATU (1.0) | 15 | 68 |
| 4 | HATU (1.2) | 60 | 91 |
| 5 | HATU (1.5) | 60 | 60 |
Synthesis of Phenyl 3,4-Diaminobenzoate
The synthesis of Phenyl 3,4-diaminobenzoate itself can be achieved through specific protocols, often as part of a larger multi-step synthetic strategy.
Specific Synthetic Protocols
A direct synthesis of Phenyl 3,4-diaminobenzoate has been described which involves the acetylation of the amino group of p-aminobenzoic acid, followed by nitration, esterification with phenol, and subsequent reduction of the nitro group. google.com
Another approach involves the reaction of 3,4-diaminobenzoic acid with a suitable phenylating agent. While specific details for the direct phenylation of 3,4-diaminobenzoic acid to form the phenyl ester are not extensively documented in the provided results, analogous reactions with other alcohols provide a general framework. For instance, the synthesis of butyl 3,4-diaminobenzoate was achieved with a 60% yield by reacting 3,4-diaminobenzoic acid with n-butanol in the presence of sulfuric acid. rsc.org
Multi-step Synthetic Strategies
More commonly, Phenyl 3,4-diaminobenzoate and its precursors are synthesized as part of a multi-step sequence. A notable example is the synthesis of [¹³C₆]3,4-diaminobenzoic acid from [¹³C₆]aniline, which proceeds in six steps. usm.eduusm.edu This pathway involves the creation of a differentially protected 3,4-diaminobenzonitrile, followed by a hydrogen-gas-free reduction of an aromatic nitro group using ammonium (B1175870) formate. usm.eduusm.edu
Another multi-step strategy starts from 4-amino-3-nitrotoluene. google.com The amino group is first protected by acetylation. The methyl group is then oxidized to a carboxylic acid using permanganate. The acetyl protecting group is subsequently removed, and the resulting 4-amino-3-nitrobenzoic acid is esterified. The final step is the reduction of the nitro group to an amino group. google.com
A three-step synthesis of 4-biphenyl-3,5-diaminobenzoate starting from 3,5-dinitrobenzoic acid has also been reported, highlighting another multi-step approach to related diaminobenzoate esters. researchgate.net
Table 2: Overview of Synthetic Strategies for Diaminobenzoates
| Starting Material | Key Intermediates | Final Product | Reference |
| [¹³C₆]Aniline | Differentially protected 3,4-diaminobenzonitrile | [¹³C₆]3,4-Diaminobenzoic Acid | usm.eduusm.edu |
| 4-Amino-3-nitrotoluene | 4-Amino-3-nitrobenzoic acid esters | 3,4-Diaminobenzoic acid esters | google.com |
| 3,5-Dinitrobenzoic acid | - | 4-Biphenyl-3,5-diaminobenzoate | researchgate.net |
| p-Aminobenzoic acid | Acetylated and nitrated intermediates | Phenyl 3,4-diaminobenzoate | google.com |
Advanced Synthetic Techniques
Recent advancements in chemical synthesis have led to the development of novel methods that offer significant advantages over traditional approaches. These techniques not only enhance reaction rates and yields but also align with the growing emphasis on sustainable chemical manufacturing.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. biotage.comyoutube.com By utilizing microwave irradiation to heat reactants, this technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. biotage.comanton-paar.com
The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to different reaction outcomes compared to conventional heating methods. youtube.com For example, in a multi-component reaction to synthesize benzimidazole (B57391) derivatives, microwave irradiation was essential for the reaction to proceed, with no product formation observed under conventional heating even after 24 hours. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3,4-Diaminobenzoic Acid researchgate.net
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Overall Yield | 40.7% | 67.6% |
| Total Reaction Time | 6 hours | 1 hour |
This table illustrates the significant improvements in yield and reaction time achieved with microwave-assisted synthesis.
One-Pot Reaction Schemes
One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer numerous advantages, including reduced solvent usage, lower costs, and simplified procedures. google.com This approach is particularly beneficial for complex multi-step syntheses.
The synthesis of amide-containing main-chain polybenzoxazine precursors has been successfully achieved through a one-pot reaction involving the ring-opening of 3,4-dihydrocoumarine with diamines, followed by a Mannich and ring-closure reaction. mdpi.com Similarly, a one-pot, three-component reaction for the synthesis of benzimidazole derivatives has been developed, showcasing the efficiency of this strategy. nih.gov
In the synthesis of quinoxaline (B1680401) carboxylic acids from 3,4-diaminobenzoic acid, a one-pot approach in high-temperature water has been explored. thieme-connect.com This method avoids the use of volatile organic solvents and toxic catalysts. thieme-connect.com To circumvent the issue of decarboxylation of 3,4-diaminobenzoic acid at high temperatures, researchers have successfully used methyl 3,4-diaminobenzoate in a one-pot quinoxaline formation followed by ester hydrolysis, achieving a good yield of the desired product. thieme-connect.com
The development of one-pot syntheses for complex molecules like thiourea (B124793) four-membered rings highlights the versatility of this methodology, offering benefits such as mild reaction conditions and high yields. google.com
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic amines to minimize environmental impact. anton-paar.com This involves the use of renewable feedstocks, safer solvents, and catalytic processes to improve atom economy and reduce waste. rsc.org
A key focus in the green synthesis of aromatic amines is to avoid hazardous reagents like nitric acid, which is traditionally used for nitration but is highly corrosive and can form shock-sensitive intermediates. acs.orguantwerpen.be Alternative strategies include introducing the amino group via reactions like the Beckmann rearrangement, starting from biorenewable resources. acs.orguantwerpen.be
The use of deep eutectic solvents (DESs) as environmentally benign reaction media is another promising green chemistry approach. mdpi.com DESs can act as both solvents and co-catalysts in reactions like the Ullman amine synthesis, enabling high yields at room temperature without the need for traditional organic solvents. mdpi.com
Furthermore, the acetylation of primary aromatic amines, a common protection step in multi-step syntheses, has been made greener by using a tartaric acid-glacial acetic acid system as a benign and inexpensive catalyst. ias.ac.in This method demonstrates high atom economy and avoids the use of more hazardous acetylating agents. ias.ac.in The development of catalytic methods such as 'hydrogen borrowing' amination and reductive amination directly from renewable resources also represents a significant step towards the sustainable production of amines. rsc.org
Chemical Reactivity and Mechanistic Investigations of Phenyl 3,4 Diaminobenzoate
Polymerization Chemistry
The presence of two primary amine groups and a phenyl ester group makes phenyl 3,4-diaminobenzoate (B8644857) a key monomer in the synthesis of high-performance polymers.
Role as a Monomer in Polybenzimidazole (PBI) Synthesis
Phenyl 3,4-diaminobenzoate serves as a crucial monomer in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. benicewiczgroup.com In a typical synthesis, phenyl 3,4-diaminobenzoate undergoes a condensation reaction with a dicarboxylic acid or its derivative. researchgate.net For instance, the polymerization with phenylindane diacid in polyphosphoric acid (PPA), which acts as both a solvent and a dehydrating agent, yields phenylindane-containing PBI. benicewiczgroup.com The reaction proceeds through the formation of an amide linkage followed by cyclodehydration to form the imidazole (B134444) ring, which is characteristic of the PBI backbone. researchgate.netbenicewiczgroup.com The molecular weight of the resulting polymer can be controlled by carefully managing polymerization conditions such as monomer concentration and reaction temperature. benicewiczgroup.com
The structure of the PBI can be tailored by using different diacid comonomers. For example, a fluorine-containing polybenzimidazole (BTBP-PBI) was synthesized from 2,2′-bis(trifluoromethyl)-4,4′-biphenyldicarboxylic acid and a diaminobenzidine derivative. benicewiczgroup.com The introduction of bulky or flexible groups into the polymer backbone, such as the phenylindane moiety, can significantly influence the polymer's properties, including its solubility. benicewiczgroup.com
Reaction-Induced Crystallization in Polymer Formation
The process of polymerization can induce crystallization, significantly affecting the morphology and properties of the final polymer. In the context of PBI synthesis, the rigid nature of the benzimidazole (B57391) ring and the aromatic backbone can lead to the formation of ordered domains within the polymer structure. rsc.org This reaction-induced crystallization is influenced by factors such as the monomer structure, the polymerization conditions, and any subsequent processing steps. The formation of crystalline or semi-crystalline domains can enhance the mechanical strength and thermal stability of the resulting PBI materials.
Influence of Monomer Structure on Polymer Morphology
The structure of the monomer plays a pivotal role in determining the morphology of the resulting polymer. For instance, incorporating a rigid and bent phenylindane moiety into the PBI backbone has been shown to improve the polymer's solubility in organic solvents compared to the more linear and rigid meta-PBI. benicewiczgroup.combenicewiczgroup.com This is attributed to the disruption of efficient chain packing by the bulky side group. benicewiczgroup.com Similarly, the introduction of trifluoromethyl groups into the polymer backbone can also enhance solubility by reducing intermolecular forces. benicewiczgroup.com
The morphology of copolymers is also heavily dependent on the constituent monomers. In the copolymerization of alicyclic and aromatic dicarboxylic acids with a diaminobenzidine derivative, the ratio of the two diacids was found to directly influence the thermal stability and mechanical properties of the resulting PBI copolymers. rsc.org An increase in the aromatic content led to higher thermal stability. rsc.org
Table 1: Influence of Monomer Structure on PBI Properties
| Monomer Component | Resulting Polymer | Key Property Change | Reference |
|---|---|---|---|
| Phenylindane diacid | Phenylindane-PBI | Improved solubility in organic solvents | benicewiczgroup.com |
| 2,2′-Bis(trifluoromethyl)-4,4′-biphenyldicarboxylic acid | BTBP-PBI | Enhanced solubility | benicewiczgroup.com |
| Cyclohexane (B81311) dicarboxylic acid and terephthalic acid (copolymers) | Alicyclic-aromatic PBI copolymers | Tunable thermal and mechanical properties based on monomer ratio | rsc.org |
Copolymerization Strategies
Copolymerization is a powerful strategy to tailor the properties of polymers. In the context of PBIs, random copolymers have been synthesized using a mixture of different dicarboxylic acids. For example, copolymers of PBI with both alicyclic and aromatic backbones were created by polymerizing a diaminobenzidine derivative with varying molar ratios of cyclohexane dicarboxylic acid and terephthalic acid. rsc.org This approach allows for the fine-tuning of properties such as proton conductivity and mechanical strength in the resulting polymer membranes, which is particularly relevant for applications like high-temperature proton exchange membrane fuel cells. rsc.org
Another strategy involves the copolymerization of different substituted butadienes. For instance, (E)-1-phenyl-1,3-butadiene (PBD) has been copolymerized with 1,3-butadiene (B125203) to create pendant phenyl-functionalized polydienes. nih.govrsc.org The incorporation of the PBD comonomer was found to be well-controlled, influencing the molecular weight and microstructure of the resulting copolymer. nih.govrsc.org
Condensation Reactions
The diamine functionality of phenyl 3,4-diaminobenzoate makes it a valuable precursor for the synthesis of various heterocyclic ring systems through condensation reactions.
Formation of Heterocyclic Ring Systems (e.g., Benzimidazoles, Benzodiazepines, Phenazines)
Benzimidazoles: Phenyl 3,4-diaminobenzoate can react with aldehydes or carboxylic acids and their derivatives to form benzimidazoles. nih.govnih.gov The general synthesis involves the condensation of the o-phenylenediamine (B120857) moiety with a suitable carbonyl-containing compound, followed by cyclization. nih.govnih.govnanobioletters.com Various catalysts, including metal-free systems and supported gold nanoparticles, have been employed to promote these reactions, often under mild conditions. nih.govnih.gov
Benzodiazepines: The synthesis of benzodiazepines can be achieved through the reaction of o-phenylenediamines with ketones, α,β-unsaturated ketones, or 1,3-dicarbonyl compounds. nih.gov For instance, 1,5-benzodiazepines can be synthesized by reacting an o-phenylenediamine with two equivalents of a ketone. nih.gov The reaction mechanism can involve Michael addition followed by intramolecular cyclization. nih.gov Both 1,4- and 1,5-benzodiazepine derivatives have been synthesized using o-phenylenediamine as a key starting material. nih.govneliti.com
Phenazines: Phenazines are formed by the condensation of o-phenylenediamines with o-quinones. wikipedia.orgresearchgate.netnih.gov This reaction provides a direct route to the dibenzo-annulated pyrazine (B50134) core structure of phenazines. wikipedia.org Functionalized phenazines can be prepared by using substituted o-phenylenediamines or o-quinones. nih.gov For example, a new class of diamino-substituted π-extended phenazine (B1670421) was synthesized and used in the formation of a Tröger's base ladder polymer. nih.gov
Table 2: Synthesis of Heterocyclic Systems from o-Phenylenediamine Derivatives
| Heterocyclic System | Reactant(s) | General Reaction Type | Reference(s) |
|---|---|---|---|
| Benzimidazoles | Aldehydes, Carboxylic Acids | Condensation, Cyclization | nih.govnih.govnanobioletters.com |
| 1,5-Benzodiazepines | Ketones, α,β-Unsaturated Ketones | Condensation, Michael Addition, Cyclization | nih.govnih.gov |
| 1,4-Benzodiazepines | Various (e.g., with 1,2-dioxine) | Condensation, Cyclization | neliti.com |
| Phenazines | o-Quinones | Condensation | wikipedia.orgresearchgate.netnih.gov |
Mechanism of Ring Closure Reactions
The formation of heterocyclic rings from phenyl 3,4-diaminobenzoate and its derivatives, such as 3,4-diaminobenzoic acid, is a cornerstone of various synthetic methodologies. A prominent example is the synthesis of benzimidazoles, which are valuable structures in medicinal chemistry. The cyclization to form the benzimidazole ring from an ortho-arylenediamine, like 3,4-diaminobenzoic acid, can be readily achieved by reacting it with reagents like triethylorthoformate. usm.edu This reaction proceeds through a condensation mechanism where the two amino groups of the diamine react with the orthoformate.
Another well-established method involves the acid-catalyzed condensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with p-aminobenzoic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) yields 2-(4-aminophenyl)-1H-benzo[d]imidazole. tuiasi.ro The mechanism in an acidic medium involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole ring. tuiasi.ro
The reaction can also be catalyzed by other acids, such as o-phosphoric acid, which facilitates the condensation of o-phenylenediamine with p-aminobenzoic acid upon refluxing. tuiasi.ro The general mechanism for the formation of benzimidazoles from o-phenylenediamines and aldehydes, which is analogous to the reaction with carboxylic acids, is believed to proceed through the formation of a Schiff base intermediate, followed by cyclization and oxidation.
Regioselectivity in Heterocycle Formation
Regioselectivity is a critical aspect when constructing heterocyclic systems from precursors with multiple reactive sites. In the context of molecules related to phenyl 3,4-diaminobenzoate, the positioning of substituents on the aromatic ring can direct the outcome of cyclization reactions.
For instance, in the synthesis of diaza-dinaphthopyrene isomers through a Bischler–Napieralski cyclization, the regioselectivity is significantly influenced by the inherent reactivity of the positions on the pyrene (B120774) core. nih.gov Electrophilic substitution on the pyrene ring preferentially occurs at the 1,3,6, and 8-positions. This inherent reactivity, combined with steric effects from substituents, directs the ring closure to favor the formation of one regioisomer over another. nih.gov Specifically, the high reactivity of the 1- and 8-positions of the pyrene ring leads to the dominant formation of the 1,8-isomer. nih.gov
Similarly, in 1,3-dipolar cycloaddition reactions, the regioselectivity of the formation of pyrazole (B372694) derivatives can be controlled. researchgate.net The reaction of 2,3-allenoates with a sterically hindered diazo ketone is a notable example where the regiochemistry of the resulting pyrazole is selectively determined. researchgate.net
In the context of electrophilic aromatic substitution, which is a key step in many cyclization reactions, the directing effects of substituents on the aromatic ring are paramount. For example, in diazonium coupling reactions, which involve the attack of a diazonium ion electrophile on an activated aromatic ring, the position of the coupling is directed by the existing substituents. researchgate.net Strong electron-donating groups, such as -OH and -NH2, activate the ortho and para positions, leading to regioselective substitution at these sites. researchgate.net
The table below summarizes the regioselective outcomes in different heterocyclic formations.
| Reaction Type | Reactants | Key Factors Influencing Regioselectivity | Predominant Product(s) |
| Bischler–Napieralski Cyclization | Pyrene derivatives | Inherent reactivity of pyrene core positions, steric hindrance | 1,8-diaza-dinaphthopyrene |
| 1,3-Dipolar Cycloaddition | 2,3-Allenoates and diazo ketones | Steric hindrance of reactants | Regioselective 3,4,5-trisubstituted pyrazoles |
| Diazonium Coupling | Aryl diazonium salt and activated aromatic ring | Electronic effects of directing groups (e.g., -OH, -NH2) | Para-substituted azo compounds |
Coordination Chemistry
The coordination chemistry of ligands derived from phenyl 3,4-diaminobenzoate is a rich field, owing to the multiple potential coordination sites offered by the amino and carboxylate functionalities.
Ligand Properties in Metal Complexation
Phenyl 3,4-diaminobenzoate and its derivatives are versatile ligands in coordination chemistry. The presence of both hard (oxygen from the carboxylate) and borderline (nitrogen from the amino groups) donor atoms allows for the formation of stable complexes with a variety of metal ions. The benzimidazole moiety, which can be formed from 3,4-diaminobenzoic acid, is a particularly important pharmacophore and a common structural motif in ligands. semanticscholar.org The nitrogen atoms in the imidazole ring are excellent donors and readily coordinate to metal ions.
The coordination of metal ions to benzimidazole-based ligands can lead to the formation of various coordination compounds with interesting properties and potential applications in catalysis and materials science. For example, Schiff base metal complexes derived from benzimidazole amides have been studied for their catalytic activity. semanticscholar.org
Investigation of Carboxylate Coordination Modes
The carboxylate group of phenyl 3,4-diaminobenzoate and related ligands can coordinate to metal centers in several distinct modes. These include monodentate, bidentate (chelating or bridging), and uncoordinated (ionic) interactions. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the presence of other coordinating or counter-ions.
The investigation of these coordination modes is crucial for understanding the structure and reactivity of the resulting metal complexes. Techniques such as X-ray crystallography and infrared (IR) spectroscopy are invaluable for elucidating the way the carboxylate group binds to the metal center.
Functional Group Interconversions and Modifications
The amino and carboxylate groups of phenyl 3,4-diaminobenzoate are amenable to a wide range of functional group interconversions and modifications, allowing for the synthesis of a diverse array of derivatives.
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in organic chemistry and is readily achievable with phenyl 3,4-diaminobenzoate. The amino groups can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This reaction is a key step in the synthesis of many biologically active molecules and polymers.
For instance, the amino groups of a 3,4-diaminophenol (B1333219) derivative can be acylated to form amides. Similarly, the formation of amide bonds is a crucial step in the synthesis of various benzimidazole derivatives where an amide linkage is incorporated into the final structure.
Diazonium coupling reactions represent another important class of functional group modifications. The amino groups of phenyl 3,4-diaminobenzoate can be diazotized using nitrous acid to form a diazonium salt. This diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. researchgate.net The mechanism of this electrophilic aromatic substitution involves the attack of the diazonium ion on the electron-rich aromatic ring. researchgate.net
Redox Reactions
The redox chemistry of phenyl 3,4-diaminobenzoate is primarily centered around the electrochemical behavior of the aromatic diamine functionality. While specific detailed research findings exclusively on phenyl 3,4-diaminobenzoate are not extensively documented in publicly available literature, a comprehensive understanding of its redox reactions can be inferred from studies on its parent molecule, o-phenylenediamine (OPD), and other related aromatic diamines and their esters. The presence of the electron-donating amino groups makes the aromatic ring susceptible to oxidation, leading to the formation of radical cations and subsequent dimeric or polymeric structures.
The oxidation of aromatic amines, including o-phenylenediamine derivatives, is known to proceed via an initial one-electron transfer to form a radical cation. tandfonline.comresearchgate.net This reactive intermediate can then undergo further reactions, most commonly dimerization or polymerization. In the case of o-phenylenediamine, electrochemical oxidation leads to the formation of poly(o-phenylenediamine) (POPD), a conductive polymer with a ladder-like structure containing phenazine units. tandfonline.comresearchgate.net The mechanism involves the initial formation of a radical cation, which then attacks another monomer molecule to form a dimer, followed by subsequent polymerization steps. researchgate.net
The electrochemical properties of such polymers, including their redox potentials, are influenced by the nature of the electrolyte and the substituents on the aromatic ring. tandfonline.com For instance, the electropolymerization of 4-aminobenzoic acid, a related compound, has been studied, and the resulting polymer exhibits carboxylic acid terminal groups that can be further functionalized. digitellinc.com
Detailed Research Findings
While specific experimental data for phenyl 3,4-diaminobenzoate is scarce, the following tables provide representative data for the redox behavior of closely related compounds, which can serve as a basis for understanding the expected redox properties of phenyl 3,4-diaminobenzoate.
Table 1: Representative Redox Potentials of Related Aromatic Amine Compounds
| Compound/Polymer | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Notes |
| Poly(o-phenylenediamine) (POPD) | ~0.48, ~0.73 | ~0.42, ~0.57 | Two distinct redox processes observed in cyclic voltammetry. scispace.com |
| Poly(amide-imide)s with Triphenylamine Units | 0.91–0.93 | - | Single reversible oxidation redox couple. ntu.edu.tw |
| Poly(para-aminobenzoic acid) | ~0.87 (anodic peak) | - | Irreversible oxidation leading to polymer formation. digitellinc.com |
Disclaimer: The data in this table is based on published research on related compounds and is intended to be illustrative. The actual redox potentials of Phenyl 3,4-diaminobenzoate may vary.
Table 2: Spectroelectrochemical Data for Polymers Derived from Related Aromatic Amines
| Polymer | Neutral State Absorption (λmax, nm) | Oxidized State Absorption (λmax, nm) | Color Change |
| Poly(amide-imide)s with Triphenylamine Units | 311–318 | - | Colorless to Blue ntu.edu.tw |
| Poly(2-cholestanoxy-5-thexyldimethylsilyl-1,4-phenylene vinylene) | - | - | Greenish Emission doi.org |
| Poly(o-phenylenediamine) (POPD) | - | - | Changes with doping level, often showing broad absorption in the visible region. researchgate.net |
Disclaimer: The data in this table is based on published research on related compounds and is intended to be illustrative. The actual spectroelectrochemical properties of polymers derived from Phenyl 3,4-diaminobenzoate may vary.
The oxidation mechanism of o-phenylenediamine has been described as a two-step process involving the deprotonation of the amino group followed by the rearrangement of the electron cloud to form a π-conjugated system. tandfonline.com It is plausible that the oxidation of phenyl 3,4-diaminobenzoate follows a similar pathway, leading to the formation of a polymeric film on the electrode surface. The phenyl benzoate (B1203000) group, being an electron-withdrawing group, is expected to influence the oxidation potential, likely making it higher compared to the unsubstituted o-phenylenediamine.
The reduction of phenyl 3,4-diaminobenzoate is less studied. However, based on the general principles of organic electrochemistry, the ester functionality could potentially be reduced at very negative potentials, although this is generally a more difficult process than the oxidation of the diamine moiety. The nitro-analogs of such compounds are more readily reduced.
Applications of Phenyl 3,4 Diaminobenzoate and Its Derivatives in Advanced Materials Science
Polymeric Materials Development
The bifunctional nature of Phenyl 3,4-diaminobenzoate (B8644857), with its two reactive amine groups, makes it an ideal monomer for step-growth polymerization. This reactivity is harnessed to create high-performance polymers with tailored properties.
High-Performance Polymers (e.g., Polyimides, Polyamides)
Phenyl 3,4-diaminobenzoate is a key component in the synthesis of high-performance polymers such as aromatic polyimides (PIs) and polyamides (aramids). These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, properties endowed by the rigid aromatic and heterocyclic structures within their macromolecular backbones. nih.gov
In the formation of polyimides, the diamine monomer reacts with a dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), through a two-step process. nih.gov This process typically involves the creation of a poly(amic acid) (PAA) precursor, which is then chemically or thermally treated to form the final polyimide. nih.gov The resulting PI fibers and films exhibit high tensile strength and modulus, with thermal stability exceeding 500°C. nih.gov
Similarly, in polyamide synthesis, the diamine reacts with dicarboxylic acids. The incorporation of aromatic diamines leads to aramids with excellent thermal properties and high glass transition temperatures. nih.gov By carefully selecting co-monomers, such as using 3,5-diaminobenzoic acid (DABA) to introduce carboxylic acid groups, the properties of the final polymer, like solubility and cross-linking density, can be precisely controlled. scispace.com
| Polymer Type | Key Monomers | Notable Properties | Potential Application |
|---|---|---|---|
| Polyimide (PI) | Phenyl 3,4-diaminobenzoate, Dianhydrides (e.g., BPDA) | High thermal stability (>500°C), excellent mechanical strength, chemical resistance. nih.gov | Aerospace components, flexible electronics, high-temperature insulation. nih.gov |
| Polyamide (Aramid) | Phenyl 3,4-diaminobenzoate, Dicarboxylic acids | High glass transition temperature, good solubility in organic solvents, fluorescent properties. nih.gov | Protective garments, advanced composites, separation membranes. nih.govnih.gov |
Morphological Control and Nanofiber Fabrication
Polymers derived from Phenyl 3,4-diaminobenzoate can be processed into nanofibers with controlled morphology using techniques like electrospinning. nih.gov Electrospinning utilizes a high-voltage electric field to draw a polymer solution into fine fibers, resulting in a non-woven mat of nanofibers. sigmaaldrich.com
The morphology of these nanofibers—including fiber diameter, porosity, and surface area—is a critical attribute for applications in filtration, tissue engineering, and protective textiles. researchgate.netresearchgate.net These characteristics are influenced by several factors:
Solution Properties: The concentration and viscosity of the polymer solution (e.g., the poly(amic acid) precursor) determine the feasibility of fiber formation and the resulting fiber diameter. sigmaaldrich.com
Process Parameters: The applied voltage, the distance between the needle and the collector, and the solution feed rate can be adjusted to control the fiber structure and mat porosity. researchgate.net
Material Composition: Incorporating different polymers or additives can create multiphase nanofibers with complex structures, such as core-sheath or hollow fibers, through phase separation during the electrospinning process. sigmaaldrich.com
The ability to control the three-dimensional porous structure of these nanofiber scaffolds is essential for applications like biomedical scaffolds, where pore size can significantly affect cell adhesion and growth. researchgate.net
Functional Polymeric Films for Liquid Crystal Alignment
In the manufacturing of liquid crystal displays (LCDs), alignment layers are essential for controlling the orientation of liquid crystal (LC) molecules. Polyimide films are widely used for this purpose due to their thermal stability and ability to induce uniform LC alignment after a mechanical rubbing process.
Derivatives of Phenyl 3,4-diaminobenzoate are used to synthesize specific polyamic acids and polyimides for these alignment layers. A solution of the polyamic acid is coated onto a substrate and then heated to form a thin polyimide film. The structure of the diamine monomer is crucial for achieving desired display characteristics. Using specifically designed diamines can lead to liquid crystal alignment films that provide high alignment quality and an improved black level, which is particularly important for display modes like In-Plane Switching (IPS). The goal is to create a film that ensures a consistent and stable orientation of the liquid crystals, which is fundamental to the performance of the display device.
Hybrid Materials and Nanocomposites
Phenyl 3,4-diaminobenzoate and its derivatives are also instrumental in creating advanced hybrid materials where organic polymer structures are integrated with inorganic nanoparticles, leading to materials with synergistic or novel properties.
Organogel and Metallogel Formulations
While direct research on Phenyl 3,4-diaminobenzoate in this area is emerging, its structural motifs are relevant to the formation of organogels and metallogels. These are gel-like phases where an organic liquid is immobilized by a network of self-assembled gelators. nih.gov In metallogels, this network is formed through coordination bonds between a metal ion and an organic ligand.
The formation of these gels relies on non-covalent interactions (like hydrogen bonding or metal coordination) that can be influenced by external stimuli such as pH or heat, leading to reversible gel-to-sol transitions. Aromatic amines and carboxylic acids are common building blocks for the organic ligands used in metallogels. The diamine and ester/acid functionalities present in Phenyl 3,4-diaminobenzoate and its derivatives make them suitable candidates for acting as ligands that can coordinate with metal ions to form stable, self-healing, and stimulus-responsive metallogel networks.
Integration with Metal Oxide Nanoparticles (e.g., Fe₃O₄)
The functional groups of Phenyl 3,4-diaminobenzoate derivatives are highly effective for the surface functionalization of metal oxide nanoparticles, such as superparamagnetic iron oxide (Fe₃O₄). Bare Fe₃O₄ nanoparticles often have poor stability and dispersibility, but modifying their surface with organic molecules can overcome these limitations.
In one notable application, 3,4-diaminobenzoic acid was used to functionalize the surface of Fe₃O₄ nanoparticles. This process creates an organic-inorganic hybrid material where the benzoic acid group anchors to the nanoparticle surface. The exposed amine groups can then serve as binding sites for other functional components. For instance, these amine groups have been used to support palladium (Pd) nanoparticles, creating a novel magnetic nanocatalyst (Pd@DABA-Fe₃O₄). This hybrid catalyst demonstrates high efficiency in chemical reactions and can be easily recovered using an external magnetic field, highlighting an environmentally benign and practical application.
| Hybrid Material | Components | Key Feature | Example Application |
|---|---|---|---|
| Metallogel | Aromatic diamine/diacid ligand, Metal ion (e.g., Ni(II)) | Stimuli-responsive, self-healing network via coordination bonds. | Sensors, microelectronics, controlled release systems. |
| Functionalized Nanoparticles | Fe₃O₄ nanoparticles, 3,4-diaminobenzoic acid, Palladium (Pd) | Creation of a magnetically separable catalyst with high activity. | Heterogeneous catalysis in organic synthesis. |
Development of Optoelectronic and Photosensitive Materials
The unique molecular structure of phenyl 3,4-diaminobenzoate, characterized by an aromatic ring substituted with both electron-donating amino groups and an electron-withdrawing phenyl ester group, makes it and its derivatives valuable precursors in the synthesis of advanced materials. These materials find applications in optoelectronics and photosensitive technologies due to their tailored electronic and photophysical properties.
Non-Linear Optical (NLO) Material Design
Organic materials are increasingly studied for their potential in non-linear optical (NLO) applications, owing to their large NLO coefficients, rapid response times, and the ability to be chemically modified to optimize their properties. mdpi.comjhuapl.edusamaterials.com The design of NLO materials often involves creating molecules with a significant difference in electron density, typically by incorporating electron donor and acceptor groups connected by a π-conjugated system. This molecular asymmetry is a key factor for achieving high NLO responses. jhuapl.edu
Derivatives of benzoates have been investigated as components of NLO-active polymers. For instance, poly(2,5-bis(but-2-ynyloxy) benzoate) containing a polar diacetylene chromophore has demonstrated excellent quadratic NLO properties. mdpi.com Oriented films of this polymer exhibit significant and stable Second Harmonic Generation (SHG) effects, with macroscopic NLO coefficients (χ(2)) on the order of 100-280 pm V⁻¹. mdpi.com
More recently, research into a noncentrosymmetric organic crystal, dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate, has highlighted the potential of dibenzoate derivatives in NLO applications. nih.gov Theoretical calculations on this crystal have shown significant second and third-order NLO properties, making it a promising material for various optical applications. nih.gov The core structure of phenyl 3,4-diaminobenzoate, with its inherent donor-acceptor characteristics, provides a foundational framework for designing novel chromophores with enhanced NLO properties for use in optoelectronic devices like optical switches and frequency converters. jhuapl.edu
Table 1: NLO Properties of Benzoate (B1203000) Derivatives
| Compound/Material | NLO Property | Measured/Calculated Value | Wavelength |
|---|---|---|---|
| Poly(2,5-bis(but-2-ynyloxy) benzoate) film | Second Harmonic Generation (SHG) | χzzz(2) ≈ 280 ± 10 pm V⁻¹ | 532 nm |
| Poly(2,5-bis(but-2-ynyloxy) benzoate) film | Second Harmonic Generation (SHG) | χzxx(2) ≈ 100 ± 10 pm V⁻¹ | 532 nm |
| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate | Second Harmonic Generation (SHG) | Significant activity reported | 532 nm |
| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate | Third-Order NLO Susceptibility (χ(3)) | Significant activity reported | 330 nm |
Data sourced from multiple research findings. mdpi.comnih.gov
Photoinitiator Systems
Photoinitiators are compounds that absorb light energy and convert it into chemical energy to initiate polymerization, a process central to UV curing technologies used in coatings, inks, and dental resins. sigmaaldrich.comgoogle.com These systems can be classified as Type I, which undergo unimolecular bond cleavage, or Type II, which involve a bimolecular reaction with a co-initiator. sigmaaldrich.com
A derivative of 3,4-diaminobenzoate has been successfully used in the synthesis of novel photoinitiators. Specifically, methyl 3,4-diaminobenzoate was used as a starting material to create a dibenzo[a,c]phenazine (B1222753) derivative (DBPh5). mdpi.com This compound, when part of a two-component photoinitiating system, has shown excellent abilities to initiate the polymerization of acrylates under visible light, with performance comparable to the commercial photoinitiator camphorquinone. mdpi.com Such systems are of particular interest for applications like dental fillings. mdpi.com
The effectiveness of a photoinitiator system depends on the absorption spectrum of the initiator aligning with the emission spectrum of the light source. sigmaaldrich.com The development of new initiators like the derivatives of phenyl 3,4-diaminobenzoate is driven by the need for more efficient and safer systems, especially for sensitive applications. mdpi.comradtech.org
Table 2: Synthesis and Properties of a Photoinitiator Derived from Methyl 3,4-Diaminobenzoate
| Compound Name | Precursor | Yield | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| DBPh5 | Methyl 3,4-diaminobenzoate | 90% | 296–298 | C₂₂H₁₄N₂O₂ |
Data sourced from a study on photoinitiation systems. mdpi.com
Fluorescent Probe and Dye Synthesis
Fluorescent probes are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. nih.govrsc.org The design of these probes often incorporates a fluorophore (the light-emitting part) and a recognition site that interacts with the target. The 3,4-diaminophenyl moiety present in phenyl 3,4-diaminobenzoate is a versatile structural motif for building fluorescent molecules.
The synthesis of fluorescent probes can involve mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton transfer in the excited state leads to a large Stokes shift (the difference between the absorption and emission maxima). nih.gov For example, a probe based on a (Z)-3-((4-(4-aminobenzyl) phenyl) amino)-1,3-diphenylprop-2-en-1-one structure was synthesized and shown to exhibit dual emission characteristic of the ESIPT process. nih.gov
Derivatives of 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs), which can be synthesized from precursors containing diamine functionalities, have been developed as fluorescent pH-indicators. rsc.org These dyes can show intense fluorescence and their photophysical properties can be tuned by chemical modification. rsc.orgmdpi.com By introducing specific functional groups, the core structure of phenyl 3,4-diaminobenzoate can be adapted to create probes that respond to various stimuli, making it a valuable building block in the synthesis of novel fluorescent sensors and dyes for biological and environmental applications. nih.govrsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Phenyl 3,4-diaminobenzoate |
| Poly(2,5-bis(but-2-ynyloxy) benzoate) |
| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate |
| Methyl 3,4-diaminobenzoate |
| Dibenzo[a,c]phenazine derivative (DBPh5) |
| Camphorquinone |
| (Z)-3-((4-(4-aminobenzyl) phenyl) amino)-1,3-diphenylprop-2-en-1-one |
Theoretical and Computational Studies of Phenyl 3,4 Diaminobenzoate
Electronic Structure Analysis
Detailed electronic structure analysis of Phenyl 3,4-diaminobenzoate (B8644857) has not been a primary focus of published research.
Density Functional Theory (DFT) Calculations
While Density Functional Theory (DFT) is a powerful tool for investigating molecular properties, specific DFT studies on Phenyl 3,4-diaminobenzoate are not readily found in the literature. However, related research on the polymer it forms, polybenzimidazole (PBI), has utilized DFT. For instance, a combined experimental and computational study used DFT calculations on simplified models of dry and hydrated PBI to interpret spectroscopic results, suggesting that such computational approaches are valuable for this class of materials. acs.org Furthermore, quantum chemical calculations have been performed on the related compound, 3,4-diaminobenzoic acid, to analyze its vibrational spectra. nih.gov These studies indicate the applicability of DFT to this family of compounds, but a dedicated analysis of the phenyl ester is not available.
Frontier Molecular Orbital (FMO) Analysis
There is no specific data available in the reviewed literature regarding the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for Phenyl 3,4-diaminobenzoate. Such analysis is crucial for understanding a molecule's reactivity and electronic properties. researchgate.net
Natural Bond Orbital (NBO) Analysis
No specific Natural Bond Orbital (NBO) analysis for Phenyl 3,4-diaminobenzoate has been reported in the available scientific literature. NBO analysis is a valuable method for understanding charge distribution and bonding interactions within a molecule.
Molecular Dynamics and Conformational Studies
Specific molecular dynamics simulations or detailed conformational studies for the Phenyl 3,4-diaminobenzoate monomer are not described in the current scientific literature. Research has predominantly focused on the properties of the resulting polybenzimidazole polymers.
Prediction of Spectroscopic and Optical Properties
There are no dedicated studies found that report the theoretical prediction of spectroscopic (such as IR, NMR) or optical properties for Phenyl 3,4-diaminobenzoate. While experimental characterization of the polymers synthesized from this monomer exists, computational prediction for the monomer is a research area that has not been explored. researchgate.netnih.gov
In Silico Modeling of Molecular Interactions
While in silico modeling is a common practice in drug discovery and materials science, nih.govresearchgate.netmdpi.comnih.gov specific studies modeling the molecular interactions of Phenyl 3,4-diaminobenzoate with other molecules or biological targets are not available. The compound's primary role as a monomer has directed research towards its polymerization behavior rather than its specific intermolecular interactions. kaust.edu.sa
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as Phenyl 3,4-diaminobenzoate, might interact with a protein target.
Currently, there are no specific molecular docking studies detailed in scientific literature for Phenyl 3,4-diaminobenzoate. While research exists for related compounds, such as derivatives of methyl 3,4-diaminobenzoate, these findings cannot be directly extrapolated to the phenyl ester due to differences in their three-dimensional structure and electronic properties. The phenyl group, being bulkier and electronically different from a methyl group, would significantly alter the binding interactions with any potential biological target.
Advanced Analytical Methodologies for Phenyl 3,4 Diaminobenzoate Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of phenyl 3,4-diaminobenzoate (B8644857).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of phenyl 3,4-diaminobenzoate.
¹H NMR: In the proton NMR spectrum of the related compound, methyl 3,4-diaminobenzoate, specific chemical shifts are observed. The aromatic protons appear as a doublet at 7.49 ppm (J = 7.01 Hz) and a singlet at 7.47 ppm, with another doublet at 6.68 ppm (J = 7.01 Hz). The methyl ester protons resonate as a singlet at 3.87 ppm. The two amino groups (NH₂) present as broad singlets at 3.80 ppm and 3.35 ppm. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum of methyl 3,4-diaminobenzoate shows distinct signals for each carbon atom. The carbonyl carbon of the ester group is observed at 166.56 ppm. The aromatic carbons appear at 140.89, 138.16, 120.87, 118.23, and 118.16 ppm. The methyl carbon of the ester group gives a signal at 52.11 ppm. chemicalbook.com For a derivative, 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid, the aromatic and other carbons have been extensively cataloged, with signals appearing across a wide range from 114.1 to 171.4 ppm depending on the specific amino acid substituent. nih.gov
Interactive Table: NMR Data for Methyl 3,4-diaminobenzoate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | 7.49 | d | 7.01 | Ar-H |
| ¹H | 7.47 | s | Ar-H | |
| ¹H | 6.68 | d | 7.01 | Ar-H |
| ¹H | 3.87 | s | -COOCH₃ | |
| ¹H | 3.80 | br s | -NH₂ | |
| ¹H | 3.35 | br s | -NH₂ | |
| ¹³C | 166.56 | C=O | ||
| ¹³C | 140.89 | Ar-C | ||
| ¹³C | 138.16 | Ar-C | ||
| ¹³C | 120.87 | Ar-C | ||
| ¹³C | 118.23 | Ar-C | ||
| ¹³C | 118.16 | Ar-C | ||
| ¹³C | 52.11 | -COOCH₃ |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in phenyl 3,4-diaminobenzoate and its derivatives. In the analysis of related α-azoaminophosphonates, characteristic vibrational frequencies were observed. ijcce.ac.ir The N-H stretching vibrations typically appear in the range of 3217-3274 cm⁻¹. ijcce.ac.ir Aromatic C-H stretching is found between 3194-3182 cm⁻¹. ijcce.ac.ir The stretching vibrations for N=N and C=C bonds are observed at 1589 cm⁻¹ and 1487-1485 cm⁻¹ respectively. ijcce.ac.ir Furthermore, C-N and P=O stretching vibrations are seen at 1230-1242 cm⁻¹ and 1245 cm⁻¹ respectively. ijcce.ac.ir Phenyl ring vibrations are typically found in the 1600–1500 cm⁻¹ range. nih.gov
Interactive Table: Characteristic IR Absorptions for Related Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| N-H | Stretching | 3217-3274 |
| Aromatic C-H | Stretching | 3194-3182 |
| N=N | Stretching | 1589 |
| C=C (aromatic) | Stretching | 1487-1485 |
| C-N | Stretching | 1230-1242 |
| P=O | Stretching | 1245 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like phenyl 3,4-diaminobenzoate and its derivatives exhibit characteristic absorption bands. For instance, a diamine compound showed a maximum UV-vis absorption at 305 nm, which is attributed to π-π* transitions. researchgate.net In a study of new aromatic imines, absorption bands were observed in the range of 550-800 nm. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of phenyl 3,4-diaminobenzoate. In the analysis of methyl 3,4-diaminobenzoate, the calculated m/z for the sodium adduct [M+Na]⁺ is 189.06, with a measured value of 189.00. chemicalbook.com For derivatives like 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, the calculated and found values for the protonated molecule [M+H]⁺ are also in close agreement. nih.gov The fragmentation of aromatic compounds is often characterized by stable molecular ion peaks. libretexts.org
Mössbauer Spectroscopy for Metal Complexes
While there is no direct information available for Mössbauer spectroscopy on phenyl 3,4-diaminobenzoate itself, this technique is highly valuable for studying metal complexes derived from it. Mössbauer spectroscopy is particularly useful for determining the oxidation state and coordination environment of iron in such complexes. This technique would be applicable to the study of coordination polymers or metal-organic frameworks incorporating phenyl 3,4-diaminobenzoate as a ligand.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for the separation, purification, and analysis of phenyl 3,4-diaminobenzoate and its reaction mixtures.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions involving phenyl 3,4-diaminobenzoate. rsc.org For example, in the synthesis of aniline (B41778) derivatives, TLC on silica (B1680970) gel plates with an ethyl acetate (B1210297)/petroleum ether eluent is employed to track the reaction's completion. rsc.org
Column Chromatography: For the purification of phenyl 3,4-diaminobenzoate derivatives, column chromatography is a standard technique. Silica gel (200-300 mesh) is commonly used as the stationary phase, with solvent systems such as ethyl acetate/petroleum ether to elute the desired compound. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the analysis and purification of phenyl 3,4-diaminobenzoate derivatives. In the study of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, HPLC was used to confirm the purity of the synthesized compounds. nih.gov
Interactive Table: Chromatographic Methods for Phenyl 3,4-Diaminobenzoate and Derivatives
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application |
| Thin-Layer Chromatography (TLC) | Silica gel | Ethyl acetate/Petroleum ether | Reaction monitoring |
| Column Chromatography | Silica gel (200-300 mesh) | Ethyl acetate/Petroleum ether | Purification |
| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | Purity analysis and purification |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions involving Phenyl 3,4-diaminobenzoate. It is a rapid and effective method for qualitatively assessing the components of a reaction mixture. In the synthesis of derivatives of Phenyl 3,4-diaminobenzoate, TLC is performed on silica gel plates (F-254) and visualized under UV light to determine the presence of starting materials, intermediates, and final products. beilstein-journals.org This technique is instrumental in optimizing reaction conditions and guiding the subsequent purification processes.
Silica Gel Chromatography
For the purification of Phenyl 3,4-diaminobenzoate and its derivatives, silica gel chromatography is the method of choice. This technique separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts.
In a typical procedure, the crude product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The selection of the eluent is critical for achieving good separation. For instance, a mixture of hexane (B92381) and ethyl acetate is commonly employed. The ratio of these solvents is adjusted to effectively separate the target compound. In some cases, a mixture of hexane, ethyl acetate, and acetic acid is used to purify more polar derivatives. rsc.org
Table 1: Examples of Eluent Systems for Silica Gel Chromatography of Phenyl 3,4-Diaminobenzoate Derivatives
| Derivative | Eluent System (v/v/v) | Reference |
| Methyl 2,3-diaminobenzoate | Hexane/Ethyl Acetate (1:1) | rsc.org |
| 1,2,5-Thiadiazole-3-carboxylic acid derivative | Hexane/Ethyl Acetate/Acetic Acid (7:3:1) | rsc.org |
| Phenyl 4-acethylbenzoate | Hexane/Ethyl Acetate (20:1) | rsc.org |
This table is interactive. Click on the headers to sort the data.
Crystallographic Analysis
Crystallographic analysis provides definitive information about the three-dimensional structure of molecules, which is essential for understanding their chemical properties and biological activities.
Powder XRD is also utilized to characterize the crystalline nature of the bulk material. This is particularly useful for confirming the phase purity of a synthesized compound.
The structural elucidation of derivatives and complexes of Phenyl 3,4-diaminobenzoate is crucial for establishing structure-activity relationships. For instance, in the development of Factor Xa inhibitors, a series of 3,4-diaminobenzoyl-based compounds were synthesized and their structures were confirmed, leading to the discovery of a potent inhibitor. nih.gov The synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine (B120857) also relies on detailed structural analysis to confirm the desired molecular architecture. mdpi.com
Table 2: Crystallographic Data for a Phenyl 3,4-Diaminobenzoate Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | ijcce.ac.ir |
| Space Group | P 21/c | ijcce.ac.ir |
| a (Å) | 11.213(2) | ijcce.ac.ir |
| b (Å) | 19.205(4) | ijcce.ac.ir |
| c (Å) | 11.429(2) | ijcce.ac.ir |
| β (°) | 116.95(3) | ijcce.ac.ir |
| V (ų) | 2193.8(8) | ijcce.ac.ir |
This table is interactive. Click on the headers to sort the data.
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov It is a valuable tool for determining the melting point and purity of Phenyl 3,4-diaminobenzoate and its derivatives. The melting point of Methyl 3,4-diaminobenzoate, a closely related compound, is reported to be in the range of 105-110 °C. chemicalbook.comsigmaaldrich.comsigmaaldrich.com DSC can provide a precise measurement of this transition, and the shape of the melting peak can give an indication of the sample's purity.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers derived from Phenyl 3,4-diaminobenzoate. Research on poly-2,5(6)-benzimidazole, synthesized through the melt condensation of Phenyl 3,4-diaminobenzoate, demonstrates the polymer's exceptional resistance to high temperatures. researchgate.netscispace.com
Detailed TGA studies reveal that these polymers possess a high degree of thermal stability. researchgate.netresearchgate.net Many of the PBI polymers exhibit no change in their properties even when heated to 550°C and show a weight loss of less than 5% after being heated under a nitrogen atmosphere for several hours at 600°C. scispace.com This remarkable stability makes them suitable for applications in extreme environments. researchgate.netresearchgate.net The polymers are characterized by their infusibility, with some variants having melting points that exceed 400°C. scispace.comresearchgate.net This resistance to thermal degradation is a key feature investigated and confirmed by TGA, underscoring the material's robustness.
Table 1: Thermal Properties of Poly-2,5(6)-benzimidazole from Phenyl 3,4-diaminobenzoate
| Property | Observation | Source(s) |
|---|---|---|
| Operating Temperature | No change in properties up to 550°C | scispace.comresearchgate.net |
| Weight Loss (TGA) | < 5% weight loss at 600°C under N₂ | scispace.com |
| Melting Point | Infusible, some melt > 400°C | scispace.comresearchgate.net |
Microscopic and Morphological Characterization
The morphology of polymers derived from Phenyl 3,4-diaminobenzoate is a key determinant of their final properties. High-resolution microscopic techniques are essential for visualizing the structures formed during polymerization.
Field-Emission Scanning Electron Microscopy (FE-SEM) is an indispensable tool for studying the nanoscale morphology of materials. While specific studies explicitly naming FE-SEM for PBI from Phenyl 3,4-diaminobenzoate are not detailed in the provided results, the characterization of nanofiber structures, as described below, typically relies on such high-resolution imaging techniques to resolve fine details. FE-SEM provides the necessary magnification and clarity to observe the intricate networks and individual fiber dimensions that define the polymer's morphology.
The polymerization of Phenyl 3,4-diaminobenzoate (abbreviated as PDAB in some studies) can be controlled to produce specific and highly desirable morphologies. okayama-u.ac.jp A notable study on the reaction-induced phase separation of oligomers during polymerization found that using Phenyl 3,4-diaminobenzoate as the monomer leads to the formation of distinct nanostructures. okayama-u.ac.jp
When polymerized at 350°C in a mixture of dibenzyltoluene isomers, the process yields aggregates of polybenzimidazole nanofibers. okayama-u.ac.jp These nanofibers have an average diameter of approximately 60 nanometers and assemble into a structure that resembles a nonwoven fabric. okayama-u.ac.jp This morphology arises from the precipitation of the rigid polymer chains during their formation, a process known as reaction-induced crystallization. okayama-u.ac.jp The resulting fibrillar network with high surface area is ideal for applications such as reinforcements in composites or as high-performance non-woven fabrics. okayama-u.ac.jp
Table 2: Morphological Characteristics of PBI from Phenyl 3,4-diaminobenzoate
| Parameter | Description | Source(s) |
|---|---|---|
| Monomer Used | Phenyl 3,4-diaminobenzoate (PDAB) | okayama-u.ac.jp |
| Resulting Morphology | Aggregates of nanofibers | okayama-u.ac.jp |
| Structure | Resembles nonwoven fabrics | okayama-u.ac.jp |
| Average Fiber Diameter | ~60 nm | okayama-u.ac.jp |
Rheological Studies of Soft Materials
The product of Phenyl 3,4-diaminobenzoate polymerization, poly-2,5(6)-benzimidazole, is a rigid-rod, high-performance polymer, not a conventional soft material. researchgate.netokayama-u.ac.jp Therefore, rheological studies are typically not focused on "soft material" characteristics like shear thinning of a melt. Instead, analysis centers on the solution properties for processing or the mechanical properties of the final solid material.
The high-molecular-weight polymers are often soluble in strong acids like concentrated sulfuric acid and formic acid, as well as some polar aprotic solvents like dimethyl sulfoxide. scispace.com This solubility is crucial for processing, and rheological studies in this context would investigate the viscosity of these polymer solutions. The inherent viscosities of these polymers can range from 0.4 to 1.1 dL/g, and this data is vital for determining the appropriate concentrations and conditions for casting films or spinning fibers. scispace.com The ability to form stiff and tough films from these solutions is a direct outcome of the rigid nature of the polymer chains, a property that would be further quantified by dynamic mechanical analysis (DMA) on the solid films rather than by the rheology of soft materials. scispace.com
Investigations into Structure Property Relationships and Derivative Design
Impact of Substituent Effects on Reactivity and Properties
The reactivity and properties of Phenyl 3,4-diaminobenzoate (B8644857) are significantly influenced by the electronic effects of its substituents. The two amino groups (-NH2) at the 3- and 4-positions are electron-donating groups, which activate the benzene (B151609) ring towards electrophilic substitution. This increased nucleophilicity is a key factor in its chemical behavior. Conversely, the phenoxycarbonyl group (-COOC6H5) is an electron-withdrawing group, which deactivates the ring. The interplay of these opposing electronic effects governs the regioselectivity of further chemical modifications.
The amino groups are primary sites for reactions such as acylation, alkylation, and diazotization. The relative position of the two amino groups also plays a crucial role. For instance, the ortho-disposition of the amino groups in 3,4-diaminobenzoate derivatives allows for the formation of heterocyclic rings, such as benzimidazoles, upon reaction with appropriate reagents. This is a common strategy in the synthesis of biologically active molecules.
The nature of the ester group (phenyl vs. methyl or ethyl) also impacts the compound's properties. A phenyl ester group, as in Phenyl 3,4-diaminobenzoate, is generally less reactive towards hydrolysis than its aliphatic counterparts due to the electron-withdrawing nature of the phenyl ring. This can be an advantageous feature in designing more stable compounds for biological applications.
Rational Design of Derivatives for Specific Research Applications
The versatile chemical nature of Phenyl 3,4-diaminobenzoate makes it an attractive starting material for the rational design of derivatives with tailored functionalities for a range of research applications.
Ligand Design for Radiopharmaceuticals and Biomedical Research Tools
The 3,4-diaminobenzoate core is a promising scaffold for the development of ligands for radiopharmaceuticals. The two adjacent amino groups can act as a bidentate ligand, capable of chelating radiometals used in diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The design of such radiopharmaceuticals involves the covalent attachment of a chelating agent to a biologically active molecule that targets specific tissues or cellular processes. kcl.ac.uk
Derivatives of 3,4-diaminobenzoic acid have been explored as inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which have roles in the immune response. nih.gov This suggests that by incorporating a chelating moiety onto the Phenyl 3,4-diaminobenzoate backbone, it could be possible to develop radiolabeled probes for imaging inflammatory processes or tumors where these enzymes are upregulated. The phenyl ester group can be modified to tune the lipophilicity and pharmacokinetic properties of the resulting radiotracer, potentially improving its in vivo distribution and target accumulation. mdpi.com
Building Blocks for Peptidomimetics and Complex Bio-inspired Scaffolds
Phenyl 3,4-diaminobenzoate is a valuable building block for the synthesis of peptidomimetics and other bio-inspired complex molecules. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The 3,4-diaminobenzoic acid scaffold can be incorporated into peptide chains to introduce conformational constraints or to serve as a turn-mimetic.
A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed, which facilitates their use in solid-phase peptide synthesis. In this approach, an N-protected amino acid is coupled to the 3-amino group of 3,4-diaminobenzoic acid, creating a building block that can be further elongated. This strategy has been used to prepare a variety of C-terminal functionalized peptides. The presence of the second amino group at the 4-position offers a site for further derivatization, allowing for the creation of branched or cyclic peptide structures.
Precursors for Enzyme Inhibition Studies (Focus on Chemical Design and Mechanism)
The Phenyl 3,4-diaminobenzoate scaffold is an attractive starting point for the design of enzyme inhibitors. The two amino groups can be functionalized to interact with specific residues in an enzyme's active site, leading to potent and selective inhibition. For example, derivatives of 3,4-diaminobenzoic acid have been investigated as inhibitors of M1 aminopeptidases. nih.govscispace.com
The rational design of such inhibitors often involves structure-activity relationship (SAR) studies, where different functional groups are systematically introduced to the core scaffold to optimize binding affinity and selectivity. For instance, in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes, various heterocyclic scaffolds have been explored to interact with the enzyme's active site. The 3,4-diaminophenyl moiety can serve as a key pharmacophore that mimics the interactions of the natural substrate.
Exploring Analogues for Tunable Chemical Behavior (e.g., 3,5-diaminobenzoate vs. 3,4-diaminobenzoate)
The chemical behavior of diaminobenzoate derivatives can be finely tuned by altering the substitution pattern on the benzene ring. A comparison of Phenyl 3,4-diaminobenzoate with its analogues, such as those with different ester groups or a different arrangement of the amino groups, reveals the impact of these structural modifications.
For example, comparing methyl 3,4-diaminobenzoate with ethyl 3,4-diaminobenzoate shows that the nature of the ester alkyl group can influence properties like lipophilicity and reaction kinetics. The parent 3,4-diaminobenzoic acid, with a carboxylic acid group instead of an ester, is more polar and can participate in salt formation.
A particularly illustrative comparison is between the 3,4- and 3,5-diaminobenzoate isomers. In the 3,4-isomer, the adjacent amino groups can participate in chelation and the formation of fused heterocyclic systems. In contrast, the meta-disposition of the amino groups in the 3,5-isomer does not allow for such intramolecular interactions. This difference in geometry leads to distinct chemical reactivity and potential applications. The 3,5-diaminobenzoate scaffold is often used to create rigid, linear structures in polymer and materials science.
Table 1: Comparison of Phenyl 3,4-diaminobenzoate and its Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature |
|---|---|---|---|
| Phenyl 3,4-diaminobenzoate | C13H12N2O2 | 228.25 | Phenyl ester, ortho-diamino |
| Methyl 3,4-diaminobenzoate | C8H10N2O2 | 166.18 | Methyl ester, ortho-diamino |
| Ethyl 3,4-diaminobenzoate | C9H12N2O2 | 180.21 | Ethyl ester, ortho-diamino |
| 3,4-Diaminobenzoic acid | C7H8N2O2 | 152.15 | Carboxylic acid, ortho-diamino |
| Methyl 3,5-diaminobenzoate | C8H10N2O2 | 166.18 | Methyl ester, meta-diamino |
Emerging Research Frontiers and Future Perspectives
Catalytic Applications and Sustainable Synthesis
The development of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For Phenyl 3,4-diaminobenzoate (B8644857), this involves not only its own synthesis but also its potential use in catalytic systems.
Sustainable Synthesis Routes:
Research into the synthesis of the precursor, 3,4-diaminobenzoic acid, has explored environmentally friendly techniques. One notable advancement is the use of microwave irradiation, which has been shown to significantly reduce reaction times from hours to just minutes compared to conventional heating methods. mdpi.com For instance, the synthesis of 3,4-diaminobenzoic acid from 4-aminobenzoic acid, involving steps of acetylation, nitration, hydrolysis, and reduction, was completed in 1 hour under microwave irradiation, a substantial improvement over the 6 hours required traditionally. mdpi.com
Furthermore, the broader field of diamine synthesis is seeing the application of novel catalytic systems. Studies on related compounds like 3,4-diaminofurazan (B49099) have successfully employed supported solid alkali or micelles as catalysts. researchgate.net These methods offer advantages such as lower reaction temperatures and pressures, and the potential for catalyst reuse, aligning with the principles of sustainable chemistry. researchgate.net While not yet documented specifically for Phenyl 3,4-diaminobenzoate, these approaches suggest promising future directions for its sustainable production.
The biosynthesis of aminobenzoic acid isomers via the shikimate pathway in microorganisms represents a long-term, sustainable manufacturing goal. nih.gov Although industrial-scale bioproduction of Phenyl 3,4-diaminobenzoate is not yet established, the foundational research into creating precursors like para-aminobenzoic acid (PABA) from glucose provides a blueprint for future bio-based chemical industries. nih.gov
Catalytic Potential:
Novel Polymeric Architectures and Advanced Materials
The primary frontier for Phenyl 3,4-diaminobenzoate is in the field of materials science, where it serves as a valuable monomer for creating high-performance polymers and advanced materials. nih.gov Its bifunctional nature, with two reactive amine groups, allows it to be incorporated into a variety of polymer backbones through reactions like polycondensation.
Covalent Organic Frameworks (COFs):
Phenyl 3,4-diaminobenzoate is identified as a building block for Covalent Organic Frameworks (COFs). nih.gov COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. mdpi.comnih.govmdpi.com The geometry of the diamine monomer directly influences the pore size and topology of the resulting COF. The use of pre-designed linkers is a key strategy in creating COFs with specific functionalities and stabilities. mdpi.com The ability to create these ordered, porous networks from organic precursors like Phenyl 3,4-diaminobenzoate represents a significant advance in materials design. mdpi.comscilit.comnortheastern.edu
High-Performance Polymers:
The diamine structure is fundamental to the synthesis of several classes of high-performance polymers. Although specific studies detailing the use of Phenyl 3,4-diaminobenzoate are limited, the behavior of analogous aromatic diamines provides a clear indication of its potential.
Aromatic Polyamides (Aramids): These polymers are known for their exceptional thermal stability and mechanical strength. Research on aramids derived from asymmetric m-phenylene diamines has shown that these materials possess high glass-transition temperatures (in the range of 237–254 °C) and good thermal stability. nih.gov The polycondensation of aromatic diamines with diacid chlorides is a common method to produce these materials. nih.gov
Poly(benzimidazole)s (PBIs) and Polyimides (PIs): These polymers are renowned for their outstanding thermal and chemical resistance. For instance, a novel N-phenyl-poly(benzimidazole imide) (N-Ph-PBII), synthesized from a phenyl-substituted diamine and a dianhydride, exhibited a very high glass-transition temperature of 425 °C and low water affinity. nih.gov The incorporation of specific diamine monomers can be used to tune the final properties of the polymer, such as improving optical transparency or enhancing photostability in block copolymers. nih.govresearchgate.net
The table below summarizes the properties of polymers synthesized from structurally related aromatic diamines, illustrating the potential characteristics of polymers derived from Phenyl 3,4-diaminobenzoate.
| Polymer Type | Monomers Used (Example) | Key Properties | Potential Applications |
| Aromatic Polyamide | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) + Isophthaloyl chloride | Amorphous, Tg: 237–254 °C, Good thermal stability | High-performance films, fibers |
| N-phenyl-poly(benzimidazole imide) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole + BPDA | Tg: 425 °C, Low water absorption, High thermal resistance | Aerospace, electronics |
| Poly(p-phenylene benzobisoxazole) Copolymers | Diamine precursors for PBO and PIPD | Enhanced photostability, High mechanical strength | Ballistic fibers, protective apparel |
Tg = Glass Transition Temperature, BPDA = 3,3′,4,4′-biphenyl tetracarboxylic dianhydride
Deepening Mechanistic Understanding through Advanced Computational Methods
To accelerate the design of new materials and synthetic pathways, researchers are increasingly turning to advanced computational methods. Density Functional Theory (DFT) has become an indispensable tool for predicting the properties and reactivity of molecules like Phenyl 3,4-diaminobenzoate. youtube.com
Quantum chemical calculations have been successfully applied to the precursor molecule, 3,4-diaminobenzoic acid, to understand its structural and spectroscopic properties. nih.gov In a detailed study, the Fourier Transform Raman and infrared spectra of 3,4-diaminobenzoic acid were recorded and compared with theoretical values obtained from DFT calculations. nih.gov This correlative approach allows for a precise assignment of vibrational modes and provides a deeper understanding of the molecule's electronic structure and conformational preferences. nih.gov
These computational techniques offer several key advantages:
Property Prediction: DFT can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties like orbital energies. mdpi.comnih.gov
Reaction Mechanisms: Computational studies can elucidate reaction pathways, identify transition states, and calculate activation energies, providing insights that are difficult to obtain experimentally.
Materials Screening: For applications like COFs, computational methods can screen potential monomer combinations to predict which will form stable structures with desired pore sizes and properties, thus guiding synthetic efforts. nih.gov
While specific DFT studies on Phenyl 3,4-diaminobenzoate are not yet prevalent in the literature, the methods are well-established for its precursor and related compounds. Future research will undoubtedly leverage these computational tools to explore its reactivity, predict the properties of its derived polymers, and understand its interactions at the molecular level.
| Computational Method | Information Gained | Relevance to Phenyl 3,4-diaminobenzoate |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic structure, reaction pathways. nih.govmdpi.com | Predicts spectroscopic signatures, assesses reactivity for polymerization, and guides the design of new materials. |
| Ab initio methods | High-accuracy calculation of molecular properties. nih.gov | Provides benchmark data for validating faster DFT methods and offers a fundamental understanding of bonding. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Can predict the bulk properties of polymers derived from the monomer, such as their mechanical and thermal behavior. |
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The most exciting future perspectives for Phenyl 3,4-diaminobenzoate lie at the intersection of chemistry and materials science. The molecule itself is a product of synthetic organic chemistry, but its value is realized in the creation of functional materials with real-world applications.
This interdisciplinary approach is evident in several key areas:
Functional Porous Materials: The synthesis of COFs from Phenyl 3,4-diaminobenzoate is a prime example of this synergy. Chemists design and synthesize the monomer, while materials scientists characterize the resulting framework's porosity, stability, and performance in applications like chemical sensing or gas separation. nih.gov The chemical modularity of COFs allows for the precise integration of functional organic units into ordered frameworks in a bottom-up fashion. nih.gov
Advanced Polymer Development: The creation of high-performance polymers requires a deep understanding of both chemical synthesis and materials characterization. By incorporating monomers like Phenyl 3,4-diaminobenzoate, chemists can create novel polyamides or polyimides. nih.gov Materials scientists then test the mechanical strength, thermal decomposition temperature, and other physical properties to determine their suitability for demanding applications in aerospace, electronics, or defense. nih.govresearchgate.net
Biomedical Applications: The core structure of diaminobenzoic acid has been used as a scaffold for designing enzyme inhibitors, such as those targeting Factor Xa for antithrombotic therapy. nih.gov This highlights a potential interdisciplinary path where the phenyl ester could be used as a starting point for creating new drug candidates, bridging synthetic chemistry with pharmacology and medical science.
The future development of materials derived from Phenyl 3,4-diaminobenzoate will rely on a collaborative feedback loop where the needs of materials science and engineering guide the design and synthesis of new monomers in chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
